
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Vue d'ensemble
Description
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Compounds containing a thiophene ring have been found to exhibit a variety of biological activities .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” would depend on its specific structure. Thiophene itself is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .Applications De Recherche Scientifique
Production of (S)-Duloxetine
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” can be used in the production of (S)-duloxetine, a blockbuster antidepressant drug . The drug contains one stereocenter and only the (S)-enantiomer is pharmaceutically active .
Bioreduction Process
The compound can be involved in a bioreduction process. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .
Enantioselective Synthesis
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” can be used in enantioselective synthesis. The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
Intermediate for Chiral Alcohols
Retrosynthetic strategy revealed several chiral alcohol precursors that could act as the key intermediate for (S)-duloxetine . “(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” can be one of these intermediates.
Research Use
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” is often used in research settings . It’s a building block in heterocyclic chemistry and can be used to synthesize a variety of other compounds .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers for use in research and development .
Mécanisme D'action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The molecular weight of a similar compound, (s)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, is 17126 g/mol , which might suggest good bioavailability as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Propriétés
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

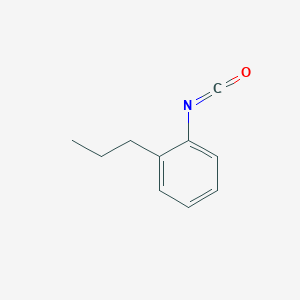
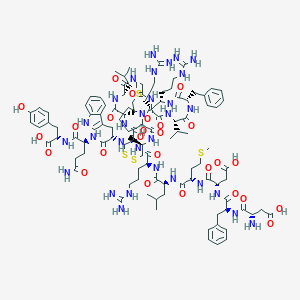
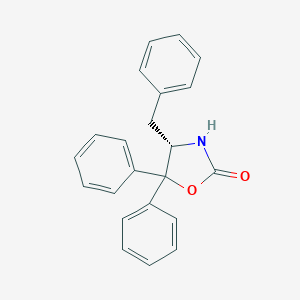
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
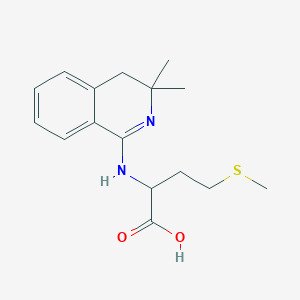
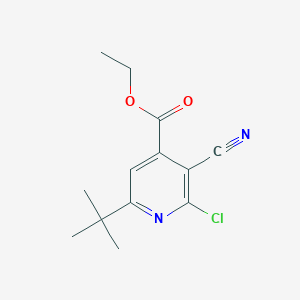
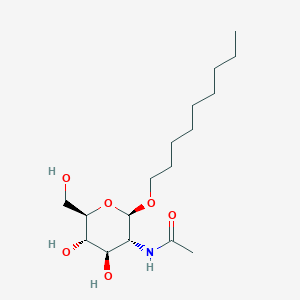
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
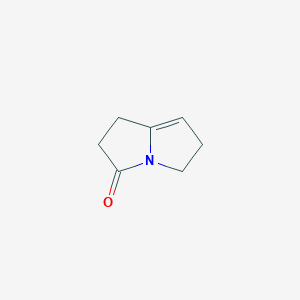
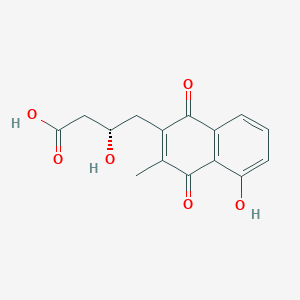
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)


![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)